[Ir(ppy)2(bpy)]PF6

Photophysics Light-Emitting Electrochemical Cells Excited-State Dynamics

When benchmarking LEEC emitter stability or photoredox performance, ligand-substituted [Ir(C^N)2(N^N)]+ variants produce non-linear changes in redox potentials and ΦPL that confound direct comparisons. [Ir(ppy)2(bpy)]PF6 is the mandatory reference standard for the entire cationic Ir-iTMC family. • 668-h LEEC device lifetime-consensus archetypal Ir-iTMC emitter for stability studies • E*red ≈ +0.66 V vs SCE, filling the thermodynamic gap between fac-Ir(ppy)3 and fluorinated variants • ΦPL = 0.196 (CH2Cl2), 4-5.4× higher than phenyl-substituted bpy analogs • Essential negative control: 0% yield in α-ketovinylazide coupling vs 94% for functionalized derivatives

Molecular Formula C32H24F6IrN4P
Molecular Weight 801.7 g/mol
Cat. No. B13680642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Ir(ppy)2(bpy)]PF6
Molecular FormulaC32H24F6IrN4P
Molecular Weight801.7 g/mol
Structural Identifiers
SMILESC1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ir+3]
InChIInChI=1S/2C11H8N.C10H8N2.F6P.Ir/c2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-6,8-9H;1-8H;;/q2*-1;;-1;+3
InChIKeyRJJGJTKSOSSNNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why [Ir(ppy)2(bpy)]PF6 Remains the Archetypal Cationic Iridium(III) Photocatalyst for Procurement in Photoredox and LEEC Research


[Ir(ppy)2(bpy)]PF6 (bis(2-phenylpyridinato)(2,2′-bipyridine)iridium(III) hexafluorophosphate) is a cationic heteroleptic iridium(III) complex that serves as the structural and photophysical parent for one of the most extensively studied families of visible-light photoredox catalysts and ionic transition-metal complex (iTMC) emitters [1]. Its [Ir(C^N)2(N^N)]+ architecture combines two cyclometalating 2-phenylpyridine (ppy) ligands with one neutral 2,2′-bipyridine (bpy) ancillary ligand, balanced by a non-coordinating PF6− counterion [2]. This unsubstituted scaffold is the benchmark against which ligand-modified derivatives are systematically evaluated, making it an essential reference standard for any laboratory comparing ligand electronic effects on excited-state redox potentials, emission quantum yields, or device stability [1][3].

Why Substituting [Ir(ppy)2(bpy)]PF6 with Ligand-Modified or Neutral Analogs Compromises Reproducibility in Photoredox and Optoelectronic Studies


Seemingly minor ligand modifications on the [Ir(C^N)2(N^N)]+ core produce large, non-linear changes in ground- and excited-state redox potentials, emission quantum yield, and catalyst longevity that cannot be compensated by simply adjusting catalyst loading [1]. The unsubstituted bpy ligand of [Ir(ppy)2(bpy)]PF6 defines a specific excited-state reduction potential (E*red ≈ 1.08 V vs SCE for the closely related dtbbpy analog) and a benchmark photoluminescence quantum yield (ΦPL = 0.196 in CH2Cl2) [2] that differ markedly from both electron-rich (e.g., dtbbpy-substituted) and electron-poor (e.g., dF(CF3)ppy-substituted) variants. Substituting the parent complex with fac-Ir(ppy)3, a neutral complex, introduces fundamentally different ground-state redox behavior (IrIV/III ≈ +0.77 V vs SCE vs. ca. +1.20 V for the cationic series) and eliminates the ionic character essential for light-emitting electrochemical cell (LEEC) operation [3]. These differences make direct, data-free substitution a significant source of irreproducibility in both catalytic and device settings.

Quantitative Evidence Guide: Head-to-Head Performance Data for [Ir(ppy)2(bpy)]PF6 vs. Closest Analogs


Emission Quantum Yield: [Ir(ppy)2(bpy)]+ vs. Phenyl-Substituted bpy Analogs in CH2Cl2

The unsubstituted [Ir(ppy)2(bpy)]+ complex exhibits a significantly higher photoluminescence quantum yield (ΦPL) than its pbpy and dpbpy analogs in dichloromethane solution. The measured ΦPL of 0.196 for [Ir(ppy)2(bpy)]+ exceeds that of [Ir(ppy)2(pbpy)]+ (0.049) by a factor of 4.0× and that of [Ir(ppy)2(dpbpy)]+ (0.036) by a factor of 5.4× [1]. This difference is attributed to the accessibility of non-radiative equatorial metal-centered (MC) decay pathways in the phenyl-substituted derivatives that are less favorable in the parent bpy complex [1].

Photophysics Light-Emitting Electrochemical Cells Excited-State Dynamics

Excited-State Reduction Potential: Positioning [Ir(ppy)2(bpy)]PF6 Relative to fac-Ir(ppy)3 and Ru(bpy)3(PF6)2

The excited-state reduction potential (E*red = PC*/PC−) of the closely related [Ir(ppy)2(dtbbpy)]PF6 is reported as +0.66 V vs SCE in CH3CN . This value is more than twice that of the neutral fac-Ir(ppy)3 benchmark (E*red = +0.31 V vs SCE) , providing the cationic complex class a thermodynamic driving force advantage of +0.35 V. Relative to [Ru(bpy)3](PF6)2 (E*red = +0.77 V vs SCE), [Ir(ppy)2(dtbbpy)]PF6 is 0.11 V less oxidizing in the excited state . Within the cationic [Ir(ppy)2(N^N)]+ series, the E*red varies from +0.66 V (dtbbpy) to +1.68 V (dF(CF3)ppy/d(CF3)bpy), placing the dtbbpy analog nearest the unsubstituted bpy parent in reducing power .

Photoredox Catalysis Reductive Quenching Excited-State Redox Potentials

LEEC Device Stability: [Ir(ppy)2(bpy)]PF6 Operational Lifetime vs. Narrower-Gap iTMC Emitters

LEEC devices incorporating [Ir(ppy)2(bpy)]PF6 have demonstrated operational lifetimes reaching 668 hours . This stability is mechanistically linked to the complex's large ³MC–T₁ energy gap, which suppresses bond elongation in the cyclometalating C^N ligands—a non-radiative quenching and degradation pathway prevalent in iridium complexes with smaller ³MC–T₁ gaps . In contrast, complexes with narrower gaps suffer accelerated electrochemical degradation, limiting device longevity . The unsubstituted bpy ligand provides an optimal balance between emission energy and the ³MC–T₁ gap size for stable LEEC operation [1][2].

Light-Emitting Electrochemical Cells Device Stability Degradation Mechanisms

Photocatalytic Chemoselectivity: [Ir(ppy)2(bpy)]PF6 Ground-State Redox Profile vs. [Ru(bpy)3](PF6)2

The ground-state reduction potential of [Ir(ppy)2(bpy)]PF6 is E0′(M/M−) = −1.86 V vs Fc+/0 (0.1 mM in MeCN with TBAPF6), compared to −1.73 V vs Fc+/0 for [Ru(bpy)3](PF6)2 under identical conditions [1]. The 130 mV more negative reduction potential of the Ir complex makes it a stronger ground-state reductant once photoreduced, expanding the thermodynamic scope for reductive dehalogenation and related transformations [1][2]. This ~130 mV advantage is significant for substrates with reduction potentials near the borderline of Ru(bpy)3-based systems.

Photoredox Catalysis Ground-State Redox Potentials Chemoselectivity

Photocatalytic Activity: [Ir(ppy)2(bpy)]PF6 vs. Ferrocene-Functionalized Analog in Coupling Reaction

In the photocatalytic coupling of α-ketovinylazides with N,N-dimethylanilines, the ferrocene-functionalized derivative [Ir(ppy)2(fcbpy)]PF6 achieves 94% yield within 23.9 minutes (TON = 940, TOF = 2350 h−1), whereas the parent [Ir(ppy)2(bpy)]PF6 fails to give any detectable yield (0%), even at higher catalyst loading [1]. This result highlights a key limitation of the unsubstituted parent complex: its excited-state lifetime is too short to sustain the bimolecular electron transfer required for this specific transformation, in contrast to the ferrocene-appended analog where transient shelving of electrons in the triplet state extends the lifetime [1].

Photoredox Catalysis C–C Coupling Bimetallic Catalysis

Electron-Transfer Efficiency: Quantitative Bottleneck Identification in [Ir(ppy)2(bpy)]PF6-Based Photocatalytic H2 Generation

In a photocatalytic water reduction system coupling [Ir(ppy)2(bpy)]PF6 as photosensitizer with an iron-based catalyst, time-resolved photoluminescence quenching studies revealed that the reductive electron transfer from the sacrificial donor (triethylamine) to the photoexcited Ir complex proceeds with a probability of only 0.4% per encounter collision [1]. This low ET efficiency constitutes the rate-limiting step of the entire catalytic cycle, and the concurrently occurring Dexter-type triplet-triplet energy transfer to the iron catalyst acts as an additional energy loss channel [1]. This mechanistic study quantitatively defines the intrinsic limitation of the parent complex in H2-evolving systems and explains why derivatives with modified ancillary ligands can outperform it in solar fuel applications.

Photocatalytic Water Reduction Electron Transfer Kinetics Solar Fuels

Evidence-Backed Procurement Scenarios: Where [Ir(ppy)2(bpy)]PF6 Provides Documented Advantages Over Analogs


Light-Emitting Electrochemical Cell (LEEC) Reference Emitter and Stability Benchmarking

[Ir(ppy)2(bpy)]PF6 is the consensus archetypal emitter for Ir-iTMC-based LEECs, extensively reviewed as the reference complex against which all new LEEC emitters are compared . Its documented 668-hour device lifetime, attributed to a large ³MC–T₁ energy gap that suppresses C^N ligand degradation [1], makes it the mandatory baseline material for any laboratory systematically evaluating LEEC emitter stability. Selection rationale: procurement of this exact compound ensures comparability with the published LEEC literature, as ligand-substituted variants shift emission color and alter degradation pathways in ways that confound direct stability comparisons [2].

Photoredox Mechanistic Studies Requiring a Well-Characterized, Intermediate-Strength Excited-State Reductant

With an excited-state reduction potential of approximately +0.66 V vs SCE, the [Ir(ppy)2(bpy)]PF6 class occupies a strategically important thermodynamic window between the weakly reducing fac-Ir(ppy)3 (E*red = +0.31 V) and strongly oxidizing fluorinated variants such as [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (E*red = +1.21 V) . The ground-state reduction potential of −1.86 V vs Fc+/0, 130 mV more negative than [Ru(bpy)3](PF6)2 [1], extends the substrate scope for reductive transformations. Procurement for mechanistic work benefits from the extensive photophysical characterization available for the parent complex, including quantified ET bottleneck kinetics (0.4% per-collision efficiency in H2-evolving systems) [2].

Photoluminescence Quantum Yield Reference Standard for Ligand Effect Studies

The photoluminescence quantum yield of [Ir(ppy)2(bpy)]PF6 (ΦPL = 0.196 in CH2Cl2) is substantially higher than its phenyl-substituted bpy analogs (ΦPL = 0.049–0.036) . This 4- to 5.4-fold advantage, now mechanistically explained by the reduced accessibility of equatorial MC non-radiative decay states in the unsubstituted complex , makes [Ir(ppy)2(bpy)]PF6 the preferred parent scaffold for studies that systematically perturb the ancillary ligand to map structure–photophysics relationships. Laboratories designing new emitters should procure this compound as the internal reference to ensure quantitative comparability of ΦPL measurements across ligand series.

Negative Control and Mechanistic Baseline for Ligand-Functionalized Photocatalyst Development

The definitive failure of [Ir(ppy)2(bpy)]PF6 to catalyze the α-ketovinylazide coupling reaction (0% yield), in stark contrast to its ferrocene-appended derivative (94% yield, TOF = 2350 h−1) , demonstrates its essential role as a negative control in photocatalytic method development. Procuring the parent complex alongside functionalized variants allows rigorous attribution of catalytic activity to specific ligand modifications, eliminating confounding effects from the Ir(ppy)2 core. This direct comparative evidence justifies the procurement of [Ir(ppy)2(bpy)]PF6 even when the intended application ultimately employs a derivative.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for [Ir(ppy)2(bpy)]PF6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.